1-Methyl-4-piperidone

Catalog No.
S563644
CAS No.
1445-73-4
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-piperidone

CAS Number

1445-73-4

Product Name

1-Methyl-4-piperidone

IUPAC Name

1-methylpiperidin-4-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3

InChI Key

HUUPVABNAQUEJW-UHFFFAOYSA-N

SMILES

CN1CCC(=O)CC1

Synonyms

N-Methyl-4-piperidone; 1-Methyl-4-oxopiperidine; NSC 66491

Canonical SMILES

CN1CCC(=O)CC1

1-Methyl-4-piperidone, also known as N-Methyl-4-piperidone, is an organic compound with the molecular formula C6H11NOC_6H_{11}NO and a molecular weight of approximately 113.16 g/mol. It is classified as a piperidinone, which features a six-membered saturated ring containing nitrogen. This compound appears as a colorless to pale yellow liquid and is notable for its distinctive odor. The compound's structure includes a carbonyl group (C=O) at the 4-position of the piperidine ring, contributing to its reactivity and utility in various chemical processes .

Currently available scientific literature lacks specific details regarding the mechanism of action of 1-Methyl-4-piperidone in biological systems. Due to its use as a synthetic intermediate, its biological activity is likely not the primary focus of research.

1-Methyl-4-piperidone is classified as a hazardous material []. Here are some key safety concerns:

  • Flammability: It has a flash point of 58 °C, indicating flammability and risk of fire [].
  • Skin and eye irritation: Contact with the skin or eyes can cause irritation [].
  • Acute toxicity: Data on specific toxicity is limited, but proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact [].

Safe handling practices:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling the compound [].
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations [].

  • Asinger Reaction: This reaction involves the formation of pyridine derivatives by reacting with malononitrile and electrophiles. The Asinger reaction highlights the compound's utility in synthesizing complex nitrogen-containing heterocycles .
  • Michael Addition: The compound can act as a nucleophile in Michael addition reactions, allowing it to form new carbon-carbon bonds when reacting with α,β-unsaturated carbonyl compounds .
  • Decarboxylation: Under acidic conditions, 1-methyl-4-piperidone can undergo decarboxylation, leading to the formation of various derivatives that are useful in synthetic organic chemistry .

Research indicates that 1-methyl-4-piperidone exhibits biological activity that may be relevant for pharmaceutical applications. It has been studied for its potential use in the synthesis of various bioactive compounds. Some studies suggest it may have antibacterial properties, although further research is necessary to fully elucidate its biological effects and mechanisms of action .

Several methods exist for synthesizing 1-methyl-4-piperidone:

  • Methylamine and Benzene Method: This method involves refluxing methylamine with benzene and formaldehyde in the presence of a catalyst like p-toluenesulfonic acid. Afterward, hydrochloric acid is added to form the hydrochloride salt, which can be purified through recrystallization .
  • Diethyl 1,3-Acetonedicarboxylate Method: In this process, diethyl 1,3-acetonedicarboxylate is reacted with benzene and methylamine under reflux conditions. The product is then extracted and purified using chromatography techniques .
  • Alternative Synthetic Routes: Various other synthetic routes have been documented, emphasizing the compound's versatility in organic synthesis .

1-Methyl-4-piperidone has diverse applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Industry: The compound is utilized as a precursor in the production of nylon and other synthetic fibers due to its polymerizable nature .
  • Research: It is employed in laboratories for synthesizing complex organic compounds and studying reaction mechanisms involving nitrogen-containing heterocycles .

Interaction studies involving 1-methyl-4-piperidone focus on its reactivity with other compounds and its role in various chemical transformations. Its ability to participate in nucleophilic addition reactions makes it a valuable reagent in synthetic organic chemistry. Additionally, studies on its interactions with biological systems are ongoing to assess its potential therapeutic applications .

Several compounds share structural similarities with 1-methyl-4-piperidone. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
4-PiperidoneC5H9NOC_5H_{9}NOLacks methyl group at position 1; used in similar reactions.
N-MethylpyrrolidinoneC6H11NOC_6H_{11}NOContains a five-membered ring; different reactivity patterns.
3-Methyl-4-piperidoneC6H11NOC_6H_{11}NOMethyl group at position 3 alters its reactivity compared to 1-methyl variant.

The unique placement of the methyl group at position 1 distinguishes 1-methyl-4-piperidone from its analogs, affecting both its chemical reactivity and biological activity.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 7 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1445-73-4

Wikipedia

1-Methyl-4-piperidone

Dates

Modify: 2023-08-15

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